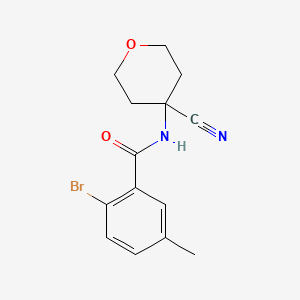
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BCOB and is a member of the oxanilide family. BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of BCOB is not fully understood. However, it has been suggested that BCOB exerts its biological activities by inhibiting specific enzymes and proteins involved in various cellular processes. For example, BCOB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BCOB has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BCOB has been found to exhibit potent biological activities, including anticancer, antibacterial, antifungal, and anti-Alzheimer's disease activities. BCOB has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, BCOB has been found to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using BCOB in laboratory experiments is that it is a relatively simple compound to synthesize. Furthermore, BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research. However, one limitation of using BCOB in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the potential side effects of BCOB on human health have not been fully explored.
Future Directions
There are several potential future directions for the research of BCOB. One area of interest is the development of BCOB-based therapies for the treatment of cancer. Further research is needed to fully understand the mechanism of action of BCOB and to determine its potential side effects on human health. Additionally, the potential use of BCOB as an antibacterial and antifungal agent warrants further investigation. Overall, BCOB is a promising compound that has the potential to be used in various fields of scientific research.
Synthesis Methods
The synthesis of BCOB involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride to produce 2-bromo-5-methylbenzoyl chloride. This intermediate is then reacted with 4-cyanooxan-4-ylamine in the presence of triethylamine to yield BCOB. The synthesis of BCOB is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BCOB has also been found to exhibit antibacterial and antifungal activities. Furthermore, BCOB has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-bromo-N-(4-cyanooxan-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMVIXMDLCRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)

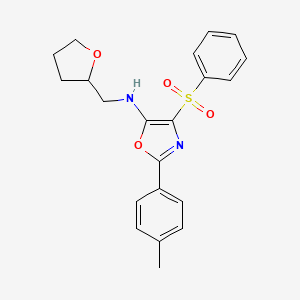

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)
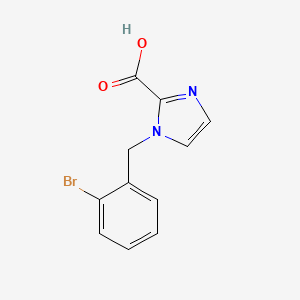
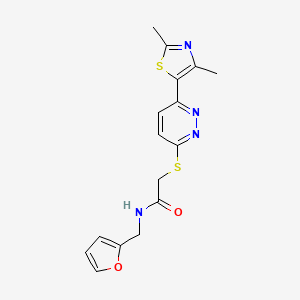
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2710806.png)
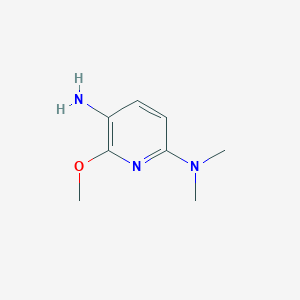
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)